Quinolone und Derivate
Quinolones and their derivatives are a class of broad-spectrum antibacterial agents with significant therapeutic applications in the treatment of various bacterial infections. These compounds possess potent antimicrobial activity due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and leading to cell death. The core structure of quinolones includes a 1,8-naphthyridine ring system with a carboxyl group at position 3 and a fluorine atom attached to the carbonyl group at position 2. This framework allows for diverse modifications that can enhance potency, improve pharmacokinetics, or broaden the spectrum of activity.
Common derivatives include ciprofloxacin, levofloxacin, and norfloxacin, among others. These drugs are widely used in clinical settings due to their efficacy against gram-positive and gram-negative bacteria, including certain resistant strains. However, their use must be carefully monitored as they can cause side effects such as tendonitis, phototoxicity, and interactions with other medications. Proper dosing and patient monitoring are essential for optimal therapeutic outcomes while minimizing potential adverse reactions.

Struktur | Chemischer Name | CAS | MF |
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2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | 4241-13-8 | C10H10N2O |
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| 500579-35-1 | C12H13NO |
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6-bromo-2-methoxy-quinoline | 99455-05-7 | C10H8NOBr |
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(5-bromopyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | 2034328-15-7 | C19H16BrN3O2 |
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2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | 2034319-69-0 | C20H21N3O3 |
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methyl 4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate | 2034328-43-1 | C21H20N2O5S |
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N-(4-methoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide | 2034616-58-3 | C22H23N3O3 |
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(2-chlorophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | 2034616-21-0 | C20H17ClN2O2 |
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3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one | 2034202-47-4 | C21H24N4O2 |
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2-methoxy-8-chloroquinoline | 846038-39-9 | C10H8NOCl |
Verwandte Literatur
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Empfohlene Lieferanten
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Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
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